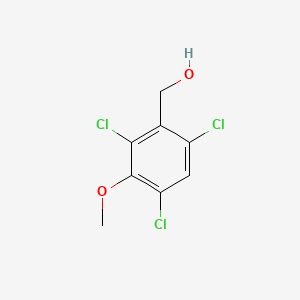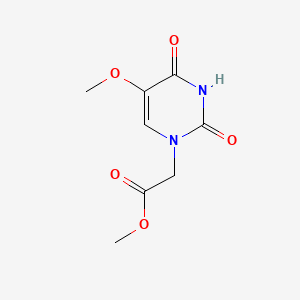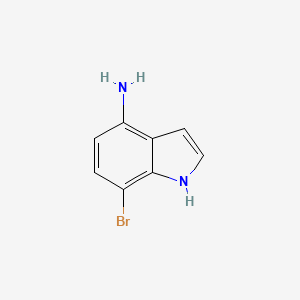
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. Common synthetic routes may include:
- Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
- Continuous flow chemistry techniques.
- Use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the oxadiazole ring to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products:
- Oxadiazole N-oxides.
- Reduced amine derivatives.
- Substituted oxadiazole compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signaling cascades.
Comparaison Avec Des Composés Similaires
- 1,2,4-Oxadiazole derivatives with different substituents.
- Other heterocyclic amines with similar structural features.
Comparison:
Uniqueness: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride may exhibit unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Advantages: Compared to other oxadiazole derivatives, it might offer improved stability, solubility, or selectivity in its applications.
Propriétés
Formule moléculaire |
C5H10ClN3O |
|---|---|
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 |
Clé InChI |
VLOVDCIPZJBYDP-DFWYDOINSA-N |
SMILES isomérique |
CC1=NOC(=N1)[C@H](C)N.Cl |
SMILES canonique |
CC1=NOC(=N1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)




